molecular formula C11H13NO B12094945 Oxazole, 4,5-dihydro-5,5-dimethyl-2-phenyl- CAS No. 33561-48-7

Oxazole, 4,5-dihydro-5,5-dimethyl-2-phenyl-

Cat. No.: B12094945
CAS No.: 33561-48-7
M. Wt: 175.23 g/mol
InChI Key: KSQXLLXDTJZNCR-UHFFFAOYSA-N
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Description

Oxazole, 4,5-dihydro-5,5-dimethyl-2-phenyl-, is a heterocyclic organic compound that features a five-membered ring containing one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its significance in various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole, 4,5-dihydro-5,5-dimethyl-2-phenyl-, can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles is typically achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .

Industrial Production Methods

In industrial settings, the synthesis of oxazole derivatives often employs flow chemistry techniques. For example, the rapid flow synthesis of oxazolines and their oxidation to oxazoles under flow conditions has been reported. This method involves the use of Deoxo-Fluor® for cyclodehydration and manganese dioxide for oxidative aromatization .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4,5-dihydro-5,5-dimethyl-2-phenyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative aromatization typically yields the corresponding oxazole derivative .

Mechanism of Action

The mechanism of action of oxazole, 4,5-dihydro-5,5-dimethyl-2-phenyl-, involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological context. For example, in medicinal chemistry, oxazole derivatives may interact with enzymes or receptors to exert their effects .

Comparison with Similar Compounds

Properties

CAS No.

33561-48-7

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

5,5-dimethyl-2-phenyl-4H-1,3-oxazole

InChI

InChI=1S/C11H13NO/c1-11(2)8-12-10(13-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

KSQXLLXDTJZNCR-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=C(O1)C2=CC=CC=C2)C

Origin of Product

United States

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